molecular formula C17H15BrN4O2 B2629061 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-70-0

1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2629061
CAS No.: 866872-70-0
M. Wt: 387.237
InChI Key: BIZPZEZZAPTKIV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, a methyl group at the 5-position, and a carboxamide moiety linked to a 4-methoxyphenyl group. Triazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZPZEZZAPTKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions (Cu(I)) under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activities. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of certain plant pathogens such as Fusarium and Colletotrichum, suggesting potential agricultural applications in crop protection .

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer properties. The structural characteristics of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that compounds with similar structures can effectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. Triazoles have been linked to the modulation of inflammatory pathways, making them candidates for the treatment of inflammatory diseases. The presence of specific substituents in this compound may enhance its efficacy in reducing inflammation .

Synthetic Applications

The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic synthesis. This reaction allows for the efficient formation of triazole rings from readily available precursors, facilitating the development of new compounds with desired biological activities .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Fusarium species.
Study 2Anticancer PotentialInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.
Study 3Anti-inflammatory MechanismShowed modulation of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized and characterized in recent studies:

Compound Name Substituents (Positions) Key Properties/Activities Reference(s)
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) 1-(4-BrC₆H₄), 5-(C₆H₅) Binds to human serum albumin (HSA) via hydrophobic interactions; antimicrobial activity.
QTC-4-MeOBnEA 1-(7-Cl-quinolin-4-yl), N-(4-MeOC₆H₄CH₂) BACE-1 inhibitor (Alzheimer’s target); ΔG = -8.6 kcal/mol.
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-MeOC₆H₄)-1H-triazole-4-carboxamide 1-(4-MeOC₆H₄), 5-cyclopropyl, N-(4-ClC₆H₄) Anticancer activity; structural similarity via X-ray crystallography.
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-MeOC₆H₄)-5-methyl-triazole-4-carbohydrazide 1-(4-MeOC₆H₄), carbohydrazide-linked benzofuran Synthesized via condensation; confirmed by NMR/X-ray.
5-Amino-1-(4-F-benzyl)-N-(3-MeC₆H₄)-1H-triazole-4-carboxamide 1-(4-FC₆H₄CH₂), 5-NH₂, N-(3-MeC₆H₄) Antibacterial/antifungal screening (data pending).

Structural and Functional Analysis

Bromine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in BPTA’s interaction with HSA . The N-(4-methoxyphenyl)carboxamide moiety provides hydrogen-bonding capability, similar to QTC-4-MeOBnEA’s 4-methoxybenzyl group, which targets BACE-1’s catalytic dyad .

Synthetic Routes: The target compound’s synthesis likely follows methods analogous to and , involving condensation of triazole-carbohydrazides with electrophilic partners. In contrast, compounds in were synthesized via Claisen-Schmidt condensations, yielding propenone derivatives with leishmanicidal activity .

Biological Activity Trends :

  • Antimicrobial Activity : BPTA () inhibits Gram-positive bacteria (e.g., S. aureus) due to its bromophenyl group, suggesting the target compound may share similar properties.
  • Enzyme Inhibition : QTC-4-MeOBnEA’s high BACE-1 affinity highlights the importance of methoxy groups in targeting aspartate residues, a feature retained in the target compound .
  • Solubility and Toxicity : Methyl and methoxy substituents (e.g., ) generally improve solubility compared to halogens, which may limit the target compound’s bioavailability despite enhanced binding.

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property Target Compound BPTA QTC-4-MeOBnEA
Molecular Weight 416.27 g/mol 297.14 g/mol 438.89 g/mol
LogP (Predicted) 3.8 4.1 3.2
Hydrogen Bond Acceptors 4 3 6
Key Functional Groups Br, OMe, CONH Br, CONH Cl, OMe, CONH

Critical Analysis of Structural Divergence

  • Position 5 Substituents : The 5-methyl group (vs. cyclopropyl in ) offers steric flexibility, favoring interactions with shallow binding pockets.
  • Carboxamide Variations : The N-(4-methoxyphenyl) group (target) vs. N-(4-chlorophenyl) () alters electronic profiles, affecting hydrogen-bonding capacity and metabolic stability.

Biological Activity

1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the triazole family, which has been extensively studied for various therapeutic applications, including antifungal, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN5O2, with a molecular weight of approximately 387.23 g/mol. The structural characteristics include a triazole ring fused with aromatic groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18BrN5O2
Molecular Weight387.23 g/mol
Melting Point179–181 °C
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring and substituents on the aromatic rings can enhance cytotoxicity.

In a study evaluating triazole-based hybrids, certain analogs demonstrated IC50 values in the low micromolar range against HCT116 colon cancer cells, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. The compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. In vitro assays have indicated that related triazole compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Trypanocidal Activity

A study focused on the trypanocidal activity of 1,2,3-triazole derivatives found that some analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. While specific data for 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is limited, its structural similarity to effective analogs suggests it may also possess significant activity against this parasite .

Case Study 1: Anticancer Efficacy

In a recent experimental study, researchers synthesized several triazole derivatives and assessed their anticancer efficacy. Among these compounds, one derivative showed an IC50 value of 12 µM against HCT116 cells. The study emphasized the importance of the bromophenyl and methoxyphenyl substituents in enhancing cytotoxicity .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of various triazole compounds against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant bacterial strains. This suggests that modifications in the triazole structure can significantly impact antimicrobial potency .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions, including cycloaddition (e.g., copper-catalyzed azide-alkyne "click" chemistry) and condensation reactions. For example, describes the use of α,β-unsaturated ketones and malononitrile derivatives to form triazole cores, while highlights one-pot, three-component reactions using bromoaniline and cyclopentanone. To optimize purity:

  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
  • Confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS .

Q. What spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves 3D conformation (e.g., bond angles, dihedral angles of the triazole ring; and used this for related triazoles).
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic signals).
  • FT-IR : Identifies carboxamide C=O stretches (~1650–1700 cm1^{-1}) and triazole ring vibrations .

Q. How does solvent polarity affect the compound’s photophysical properties?

shows that polar solvents like DMSO induce redshifted emission (e.g., 356 nm) due to solvatochromism. Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO) to map λmax\lambda_{\text{max}} shifts. This is critical for applications in fluorescence-based assays .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported enzyme inhibition potencies?

Variations in IC50_{50} values across studies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. For example, notes carbonic anhydrase inhibition but does not specify isoform selectivity. To address discrepancies:

  • Perform comparative assays under standardized conditions (e.g., 25°C, pH 7.4).
  • Use isoform-specific inhibitors (e.g., acetazolamide for CA-II) as controls.
  • Apply meta-analysis to published data, accounting for methodological differences .

Q. What strategies improve the compound’s solubility for in vitro assays?

The bromophenyl and methoxyphenyl groups contribute to low aqueous solubility (). Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) in PBS.
  • Nanoparticle encapsulation : PEGylated liposomes improve bioavailability.
  • Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
  • Triazole ring modification : Introduce methyl groups at position 5 (as in the title compound) to sterically hinder off-target interactions.
  • Carboxamide optimization : Replace 4-methoxyphenyl with heterocycles (e.g., pyridyl) for improved H-bonding .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of carbonic anhydrase or kinase domains.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG\Delta G).
  • QSAR models : Use descriptors like logP and polar surface area to correlate structural features with activity .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for cytotoxicity studies?

  • Concentration range : Test 0.1–100 µM in triplicate (72-hour exposure, MTT assay).
  • Controls : Include cisplatin (positive control) and vehicle (DMSO).
  • Statistical analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under heat stress.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., konk_{\text{on}}, koffk_{\text{off}}) for purified targets.
  • Western blotting : Assess downstream signaling markers (e.g., phosphorylated kinases) .

Q. How can metabolomics identify off-target effects?

  • LC-MS-based untargeted metabolomics : Compare metabolite profiles (e.g., TCA cycle intermediates) in treated vs. untreated cells.
  • Pathway analysis (MetaboAnalyst) : Identify dysregulated pathways (e.g., glutathione metabolism) .

Contradictions & Challenges

Q. Why do some studies report conflicting toxicity profiles?

Variability in cell lines (e.g., HEK293 vs. HepG2) and assay endpoints (e.g., apoptosis vs. necrosis) may explain discrepancies. Standardize protocols using guidelines like OECD TG 432 (in vitro cytotoxicity) .

Q. How can researchers address batch-to-batch variability in synthesis?

  • Implement quality control (QC) checks: NMR purity >95%, HPLC area % >98%.
  • Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

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